molecular formula C24H28N2O4S B11312933 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide

Cat. No.: B11312933
M. Wt: 440.6 g/mol
InChI Key: QWFKCZCNSVVRGE-UHFFFAOYSA-N
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Description

The compound N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide is a sulfonamide-containing heterocyclic molecule featuring a substituted pyrrole core. Key structural elements include:

  • A 1H-pyrrol-2-yl ring with 4,5-dimethyl substitutions.
  • A 2-methoxyethyl group attached to the pyrrole nitrogen.
  • A 4-methylphenylsulfonyl substituent at position 3 of the pyrrole.
  • A 2-methylbenzamide moiety linked to the pyrrole nitrogen.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-16-10-12-20(13-11-16)31(28,29)22-18(3)19(4)26(14-15-30-5)23(22)25-24(27)21-9-7-6-8-17(21)2/h6-13H,14-15H2,1-5H3,(H,25,27)

InChI Key

QWFKCZCNSVVRGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The 2-methoxyethyl and 4,5-dimethyl groups are introduced through alkylation reactions.

    Sulfonylation: The 4-methylphenylsulfonyl group is added via a sulfonylation reaction using sulfonyl chloride.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction with 2-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Catalysis: As a ligand, it can stabilize transition states and lower activation energy in catalytic reactions.

Comparison with Similar Compounds

Sulfonamide-Containing Heterocycles

Sulfonamide derivatives are widely studied for their bioactivity. Below is a comparative analysis with structurally related compounds:

Compound ID/Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1H-pyrrole 4,5-dimethyl; 3-(4-methylphenylsulfonyl); 1-(2-methoxyethyl); 2-methylbenzamide Not reported Hypothesized enzyme inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Chromene-fluorophenyl; benzenesulfonamide; methyl group 589.1 Kinase inhibition (reported in patent)
N-(3-chloro-4-fluorophenyl)-N’-hydroxy-2-((1-(2-methoxyethyl)piperidin-3-yl)amino)-1H-imidazo[4,5-b]pyridine-7-carboximidamide Imidazo-pyridine 2-methoxyethyl-piperidine; chloro-fluorophenyl; hydroxy-carboximidamide Not reported Antibacterial/antifungal (patent claim)
4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide Benzenesulfonamide Dual sulfonamide; morpholine substituent Not reported Potential protease modulation

Key Observations:

  • The target compound’s pyrrole core distinguishes it from pyrazolo-pyrimidine or imidazo-pyridine systems in analogs .
  • The 4-methylphenylsulfonyl group provides moderate hydrophobicity compared to fluorophenyl or morpholine-sulfonyl groups in other compounds, which may influence solubility and membrane permeability .
  • The 2-methoxyethyl side chain in the target compound is structurally analogous to substituents in imidazo-pyridine derivatives (e.g., compound in ), suggesting shared synthetic strategies or target selectivity.

Benzamide Derivatives

Benzamide moieties are common in drug design due to their hydrogen-bonding capacity. Comparisons include:

Compound ID/Name Benzamide Substituents Linked Heterocycle Reported Activity
Target Compound 2-methylbenzamide Pyrrole-sulfonamide Not reported
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Chromeno-pyridine-linked benzamide Pyrrolidinone Anticancer (hypothesized)
N-(3-chloro-4-fluorophenyl)-2-((3-((4-fluorophenyl)sulfonyl)propyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide Fluorophenyl-sulfonyl Imidazo-pyridine Enzyme inhibition

Key Observations:

  • The target’s 2-methylbenzamide group lacks the electron-withdrawing substituents (e.g., fluoro or chloro) seen in analogs, which may reduce its electrophilicity and alter metabolic stability .

Research Findings and Methodological Insights

  • Synthetic Pathways : The target compound’s synthesis likely involves Suzuki-Miyaura coupling or sulfonylation reactions, similar to methods described for pyrazolo-pyrimidine derivatives in .
  • Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of sulfonamide-containing compounds, as noted in .
  • Biological Activity : While direct data is absent, structurally related compounds in and show antibacterial and enzyme-inhibitory properties, suggesting the target may share analogous mechanisms.

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound notable for its diverse biological activities. This compound features a pyrrole ring and various functional groups, which contribute to its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and specific activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H26N2O4SC_{19}H_{26}N_{2}O_{4}S with a molecular weight of 378.5 g/mol. Its IUPAC name is N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H26N2O4S
Molecular Weight378.5 g/mol
IUPAC NameN-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide
InChI KeyUEVJZSXZLQPZTC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrrole ring and the introduction of various substituents including methoxyethyl and sulfonyl groups. The final product formation requires specific catalysts and solvents to ensure optimal yield and purity.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activities. For example, a related compound was found to suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems. This suggests that the compound may modulate metabolic pathways critical for cancer cell survival .

The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with specific molecular targets to influence biological pathways. Preliminary findings suggest that it may affect the N-glycan profile in therapeutic monoclonal antibodies, potentially enhancing their efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that certain functional groups within the compound enhance its biological activity. For instance, the 2,5-dimethylpyrrole component has been identified as a critical structure for improving cell-specific productivity in culture systems .

Study 1: Monoclonal Antibody Production

In a controlled study, the addition of this compound to CHO cell cultures resulted in a 1.5-fold increase in monoclonal antibody production compared to controls. This was accompanied by improved viability and cell-specific productivity .

Study 2: Anticancer Screening

A drug library screening identified related compounds that demonstrated potent anticancer effects in multicellular spheroid models. These studies highlighted the potential of pyrrole derivatives in cancer therapeutics .

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